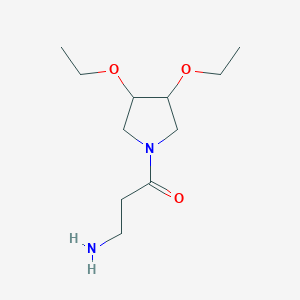

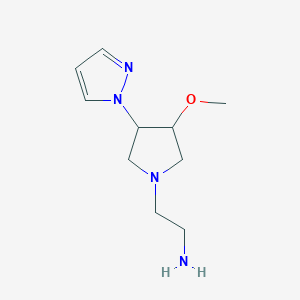

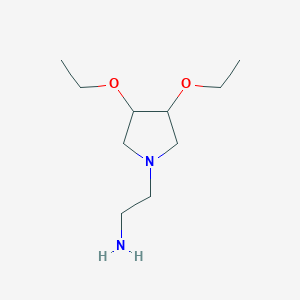

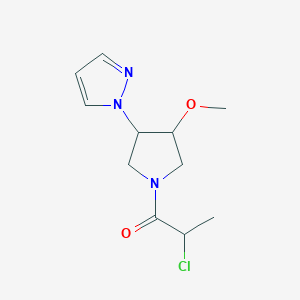

![molecular formula C12H18N2O2 B1478342 2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097992-73-7](/img/structure/B1478342.png)

2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Übersicht

Beschreibung

Synthesis Analysis

A visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst has been reported . The method is efficient and environmentally friendly, and proceeds with good functional group tolerance and substrate scope .Molecular Structure Analysis

The molecular structure of “2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is not explicitly mentioned in the available resources .Chemical Reactions Analysis

The compound can be synthesized via a [3+2] cycloaddition reaction of 2H-azirines with maleimides . This reaction is promoted by visible light and is efficient and environmentally friendly .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen

Organic Electronics and Polymer Semiconductors

Synthesis and Properties of Polymer Semiconductors

The synthesis of copolymers using pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1,3-DPP) with a quaterthiophene unit has led to conjugated polymers that exhibit high LUMO levels and promising p-channel charge transport performance in organic thin film transistors, demonstrating hole mobility up to 0.013 cm² V⁻¹ s⁻¹ (Guo, Sun, & Li, 2014).

Photoluminescent Conjugated Polymers

A series of π-conjugated polymers and copolymers containing pyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been synthesized, showcasing strong photoluminescence and higher photochemical stability, suitable for electronic applications (Beyerlein & Tieke, 2000).

Material Science and Photovoltaics

High Mobility Organic Thin Film Transistors

The development of copolymers based on DPP derivatives has shown significant improvements in hole mobility in organic thin film transistors, with recorded mobilities as high as 1.54 cm² V⁻¹ s⁻¹, highlighting the role of structural disorganization in enhancing electronic properties (Li et al., 2011).

Organic Photovoltaic Cells

Pyrrolo[3,2-b]pyrrole-2,5-dione, an electron-deficient unit, has been identified as a promising electron donor material for OPVs. The synthesized low band gap molecules have demonstrated effective power conversion efficiency, underscoring their potential in solar cell applications (Song et al., 2013).

Crystal Structure Analysis

Crystal Structure Determination

Studies focusing on the crystal structure of pyrrolo[3,4-c]pyrrole-1,3-dione derivatives offer insights into the molecular geometry and potential strain effects within the planar fused ring system, which can be crucial for understanding the material's electronic properties (Arnold et al., 1991).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

A new synthetic approach to polyfunctional hexahydropyrrolo[3,4-b]pyrroles was developed based on cyclization of N-arylbromomaleimides with aminocrotonic acid esters . This highly chemo- and stereoselective reaction is a Hantzsch-type domino process, involving the steps of initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition without recyclyzation of the imide cycle . This could potentially open up new avenues for the synthesis of “2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” and related compounds.

Eigenschaften

IUPAC Name |

5-cyclohexyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c15-11-9-6-13-7-10(9)12(16)14(11)8-4-2-1-3-5-8/h8-10,13H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHULFSVAABFCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C3CNCC3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.